molecular formula C11H11ClO4 B1432068 4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid CAS No. 1803599-17-8

4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B1432068
CAS RN: 1803599-17-8
M. Wt: 242.65 g/mol
InChI Key: BFKCETKRGPMHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-3-methoxyphenyl)-4-oxobutanoic acid, commonly referred to as CMOB, is a naturally occurring carboxylic acid found in many plants and animals. It is a derivative of 4-hydroxybenzoic acid, and is an important intermediate in the synthesis of many pharmaceuticals, pesticides, and other organic compounds. CMOB is also known to be involved in a variety of biochemical and physiological processes, such as signal transduction, metabolism, and cell growth and differentiation.

Scientific Research Applications

CMOB has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and other industrial chemicals. It has also been used in the study of signal transduction pathways, metabolism, and cell growth and differentiation. Additionally, CMOB has been used in the study of the molecular mechanisms of action of various drugs, as well as in the development of novel therapeutic agents.

Mechanism of Action

CMOB is known to be involved in a variety of biochemical and physiological processes, such as signal transduction, metabolism, and cell growth and differentiation. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators and is a target of many non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, CMOB has been shown to modulate the activity of several other enzymes and proteins, including protein kinase C (PKC), phospholipase A2 (PLA2), and fatty acid synthase (FAS).
Biochemical and Physiological Effects
CMOB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and to modulate the activity of several other enzymes and proteins, including PKC, PLA2, and FAS. Additionally, CMOB has been shown to have anti-cancer and anti-inflammatory effects in animal models, as well as to have protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

CMOB has a number of advantages for laboratory experiments. It is a naturally occurring compound, making it readily available and easy to synthesize. Additionally, it is relatively inexpensive and has a wide range of applications in scientific research. However, there are also some limitations to using CMOB in laboratory experiments. For example, it is a relatively unstable compound and can be easily degraded by light, heat, and oxidation. Additionally, CMOB can be toxic in high concentrations and can interact with other compounds, making it difficult to use in some experiments.

Future Directions

The future of CMOB research is promising. There are a number of potential applications for CMOB in the development of novel therapeutic agents and the study of signal transduction pathways, metabolism, and cell growth and differentiation. Additionally, CMOB has been shown to have anti-cancer and anti-inflammatory effects in animal models, and further research into these effects could lead to the development of new treatments for a variety of diseases. Furthermore, CMOB could be used in the development of novel pesticides and other organic compounds, as well as in the study of oxidative stress and its effects on the body.

properties

IUPAC Name

4-(4-chloro-3-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-16-10-6-7(2-3-8(10)12)9(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKCETKRGPMHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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